

# Measuring Dipeptidyl Peptidase-II Activity in Cell Lysates Using a Fluorogenic Assay

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lys-Pro-AMC diTFA*

Cat. No.: *B10861759*

[Get Quote](#)

## Application Note

## Introduction

Dipeptidyl Peptidase-II (DPP-II), also known as DPP7, is a serine protease that plays a crucial role in various cellular processes, including the regulation of cell quiescence and apoptosis.[1][2] This enzyme specifically cleaves dipeptides from the N-terminus of polypeptides where the penultimate residue is a proline or alanine. The **Lys-Pro-AMC diTFA** (Lysyl-Prolyl-7-amino-4-methylcoumarin, ditrifluoroacetic acid salt) assay provides a sensitive and specific method for quantifying DPP-II activity in cell lysates. The assay utilizes a fluorogenic substrate that, when cleaved by DPP-II, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[3][4] The resulting fluorescence is directly proportional to the enzymatic activity of DPP-II, making it a valuable tool for researchers in cell biology and drug development.

## Principle of the Assay

The **Lys-Pro-AMC diTFA** assay is based on the enzymatic cleavage of the non-fluorescent substrate by DPP-II. The substrate, Lys-Pro-AMC, is designed to be a specific target for DPP-II. Upon cleavage of the bond between the proline and AMC, the fluorophore AMC is released. The free AMC exhibits strong fluorescence when excited at approximately 360-380 nm, with an emission maximum around 460 nm. The rate of increase in fluorescence intensity is directly proportional to the DPP-II activity in the sample.

## Materials and Reagents

- Cells of interest
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer: (e.g., RIPA buffer with protease inhibitors) 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDS, 1% Sodium deoxycholate, 1 mM PMSF.
- DPP-II Assay Buffer: (e.g., 50 mM MES, pH 5.5, 1 mM EDTA)
- **Lys-Pro-AMC diTFA** Substrate: (Stock solution in DMSO)[3]
- 7-Amino-4-methylcoumarin (AMC) Standard: (For standard curve, stock solution in DMSO)
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader

## Experimental Protocols

### Part 1: Preparation of Cell Lysates

- **Cell Culture and Harvest:** Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS and then scrape the cells into fresh ice-cold PBS. For suspension cells, centrifuge to pellet the cells and wash twice with ice-cold PBS.
- **Cell Lysis:** Resuspend the cell pellet in ice-cold Lysis Buffer. The volume of lysis buffer will depend on the cell number; a common starting point is 100  $\mu$ L per 1-5 million cells.
- **Incubation and Centrifugation:** Incubate the cell suspension on ice for 30 minutes with gentle vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- **Supernatant Collection:** Carefully collect the supernatant, which contains the soluble proteins including DPP-II.
- **Protein Quantification:** Determine the total protein concentration of the cell lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the

enzyme activity.

- Storage: Use the cell lysate immediately or store in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

## Part 2: DPP-II Activity Assay

- Prepare AMC Standard Curve:
  - Prepare a 1 mM stock solution of AMC in DMSO.
  - Perform serial dilutions of the AMC stock solution in DPP-II Assay Buffer to obtain standards ranging from 0 to 100  $\mu$ M.
  - Add 100  $\mu$ L of each standard dilution to separate wells of the 96-well plate.
  - Add 100  $\mu$ L of DPP-II Assay Buffer to a well to serve as a blank.
- Assay Setup:
  - Dilute the cell lysate to the desired concentration with ice-cold DPP-II Assay Buffer. The optimal concentration should be determined empirically but a starting point of 20-50  $\mu$ g of total protein per well is recommended.
  - Add 50  $\mu$ L of the diluted cell lysate to each well.
  - Include a "no enzyme" control containing 50  $\mu$ L of DPP-II Assay Buffer instead of cell lysate.
- Initiate the Reaction:
  - Prepare the **Lys-Pro-AMC diTFA** substrate solution by diluting the DMSO stock in DPP-II Assay Buffer to the desired final concentration (e.g., 100  $\mu$ M).
  - Add 50  $\mu$ L of the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100  $\mu$ L.
- Fluorescence Measurement:

- Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
- Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.

## Data Presentation

### Data Analysis

- Standard Curve: Subtract the average RFU of the blank from all standard readings. Plot the corrected RFU values against the known AMC concentrations ( $\mu\text{M}$ ) to generate a standard curve. Perform a linear regression to obtain the slope of the curve (RFU/ $\mu\text{M}$ ).
- Enzyme Activity Calculation:
  - For each time point, subtract the RFU of the "no enzyme" control from the RFU of the samples.
  - Plot the corrected RFU values against time (minutes) for each sample. The slope of the linear portion of this curve represents the reaction rate (RFU/min).
  - Convert the reaction rate from RFU/min to  $\mu\text{mol}/\text{min}/\text{mg}$  of protein using the following formula:

$$\text{Activity } (\mu\text{mol}/\text{min}/\text{mg}) = (\text{Slope of sample (RFU/min)} / \text{Slope of AMC standard curve (RFU}/\mu\text{M})) / (\text{Protein concentration (mg) in the well})$$

## Representative Data

The following tables provide examples of expected quantitative data from DPP-II activity assays.

Table 1: AMC Standard Curve

AMC Concentration ( $\mu\text{M}$ )	Average RFU
0	50
10	550
20	1050
40	2050
60	3050
80	4050
100	5050

Table 2: Kinetic Parameters for DPP-II with Lys-Pro-AMC

Substrate	$K_m$ ( $\mu\text{M}$ )	$V_{\text{max}}$ ( $\mu\text{mol}/\text{min}/\text{mg}$ )
Lys-Pro-AMC	Data not available	Data not available

Note: Specific  $K_m$  and  $V_{\text{max}}$  values for DPP-II with Lys-Pro-AMC are not readily available in the literature and should be determined experimentally.

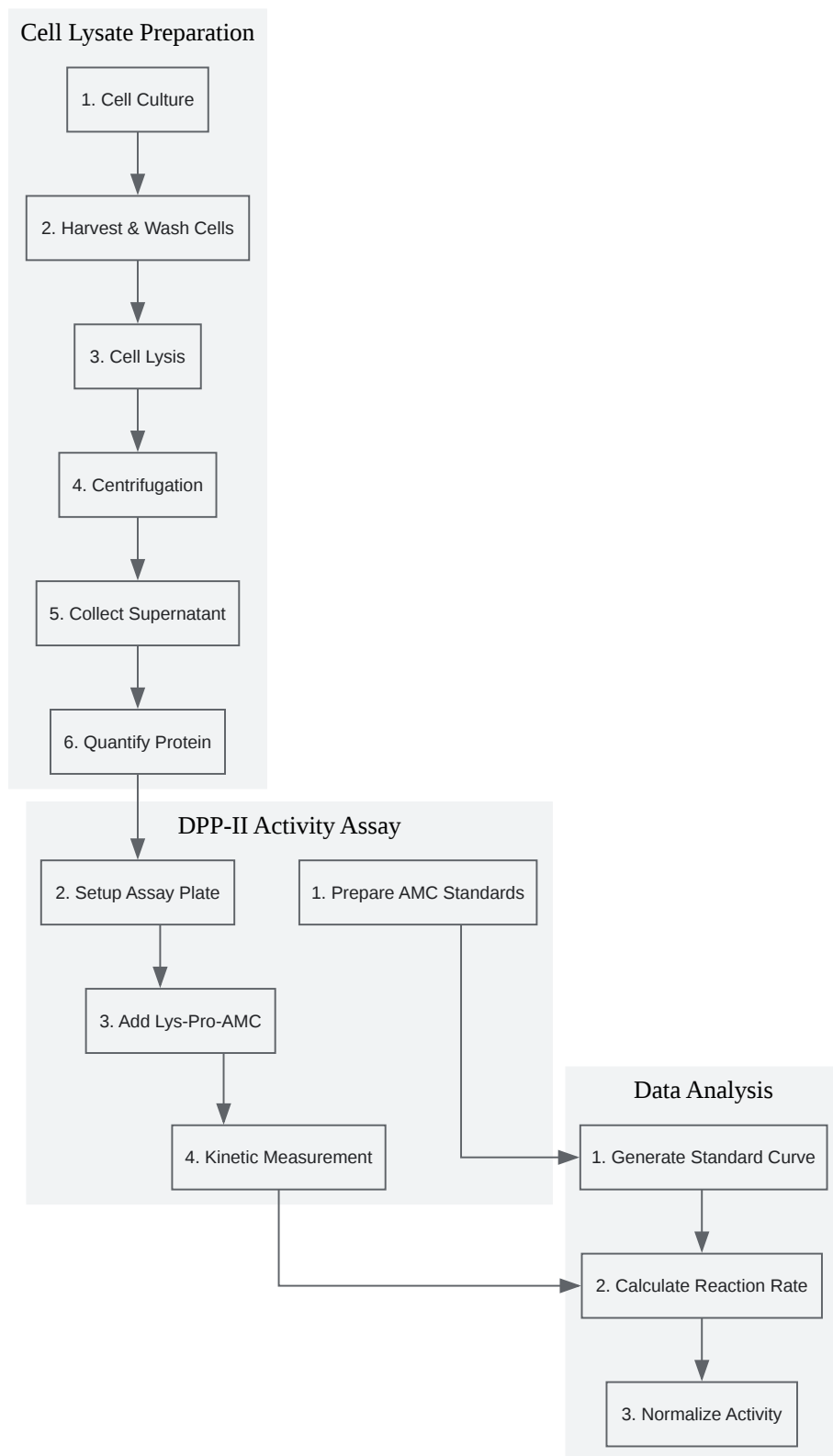
Table 3: Inhibition of DPP-II Activity by Known Inhibitors

Inhibitor	$\text{IC}_{50}$ (nM)
1G244 (DPP8/9 inhibitor)	~14 (for DPP8)

Note: This table provides an example of how inhibitor data would be presented. Specific inhibitors for DPP-II should be tested to determine their  $\text{IC}_{50}$  values.

# Visualizations

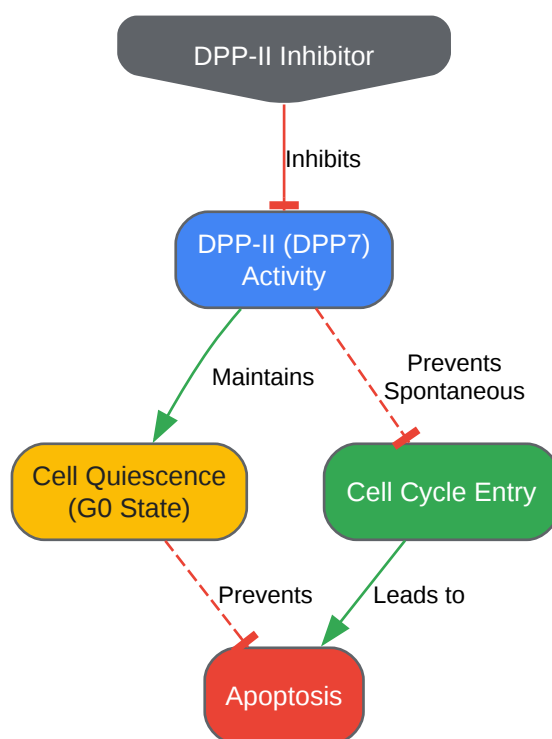
## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for DPP-II activity measurement.

## DPP-II Signaling in Quiescent Lymphocyte Apoptosis



[Click to download full resolution via product page](#)

Caption: Role of DPP-II in lymphocyte apoptosis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dipeptidyl peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Measuring Dipeptidyl Peptidase-II Activity in Cell Lysates Using a Fluorogenic Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861759#lys-pro-amc-ditfa-assay-for-measuring-dpp-ii-activity-in-cell-lysates]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)